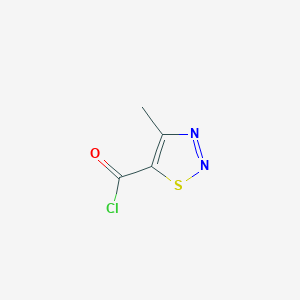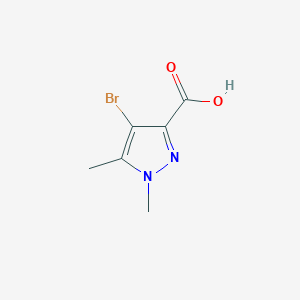
4-Ethyl-5-methylthiophene-3-carboxylic acid
Descripción general
Descripción
4-Ethyl-5-methylthiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the ethyl and methyl groups, as well as the carboxylic acid function, suggests that this compound could be of interest in various chemical reactions and could potentially exhibit biological activity.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and regioselective reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized through regioselective acylation and alkylation, indicating the possibility of similar synthetic routes for 4-Ethyl-5-methylthiophene-3-carboxylic acid . Additionally, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical properties and reactivity. X-ray crystallographic analysis and 2D NMR have been used to determine the unexpected structures of related compounds, which could also be applied to analyze the structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid . The crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, another thiophene derivative, was determined, showing intermolecular interactions that could be relevant for the compound of interest .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate was used to obtain thiophene-2,4-diols and subsequently 3,5-dialkoxythiophene-2-carboxylic acids, indicating that 4-Ethyl-5-methylthiophene-3-carboxylic acid might also participate in similar reactions . The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a series of reactions including reduction, deprotonation, methylation, and selenation, which could be relevant for the chemical reactions of 4-Ethyl-5-methylthiophene-3-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, which could provide insights into the properties of 4-Ethyl-5-methylthiophene-3-carboxylic acid . The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was also investigated, suggesting that 4-Ethyl-5-methylthiophene-3-carboxylic acid might exhibit similar properties .
Aplicaciones Científicas De Investigación
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
-
Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) .
-
Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmacological Properties Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Nonsteroidal Anti-Inflammatory Drug For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Dental Anesthetic Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
[3 + 2] Cycloaddition Reaction In a [3 + 2] cycloaddition reaction, thiophene derivatives can react with alkyne moieties, leading to the formation of new thiophenes .
-
Fiesselmann Synthesis The Fiesselmann synthesis is one of the best methods for the generation of 3-hydroxy-2-thiophene carboxylic acid derivatives. This method involves the condensation reaction of ynones or ynoates with 2-mercapto acetate .
-
Condensation Reaction of Ynone Trifluoroborate Salts In 2018, Harrity developed a condensation reaction of ynone trifluoroborate salts, which can be used to synthesize thiophene derivatives .
Propiedades
IUPAC Name |
4-ethyl-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXACUSGWZNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392378 | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methylthiophene-3-carboxylic acid | |
CAS RN |
884497-34-1 | |
| Record name | 4-Ethyl-5-methyl-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

